molecular formula C18H11F3N4OS B6558978 2,6-difluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1170557-17-1

2,6-difluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B6558978
CAS No.: 1170557-17-1
M. Wt: 388.4 g/mol
InChI Key: LJZDRAASALIAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 2,6-difluorophenyl core linked to a pyrazole ring substituted with a 6-fluoro-1,3-benzothiazole group and a methyl moiety. The fluorine substituents enhance metabolic stability and bioavailability, while the benzothiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2,6-difluoro-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS/c1-9-7-15(23-17(26)16-11(20)3-2-4-12(16)21)25(24-9)18-22-13-6-5-10(19)8-14(13)27-18/h2-8H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZDRAASALIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and observed activities:

Compound Name Substituents Molecular Weight CAS/Reference Key Findings
Target Compound 2,6-difluorophenyl, 6-fluoro-benzothiazole, 3-methyl-pyrazole ~433.3 g/mol* N/A Hypothesized cholinesterase inhibition based on structural similarity .
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro-benzothiazole, 3,5-dimethoxybenzamide 412.3 g/mol [] High molecular weight correlates with prolonged retention time in chromatography .
1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide 2,6-dichlorophenoxy, 6-methyl-benzothiazole, pyrazole 461.3 g/mol 1005614-38-9 Structural analog with dichlorophenoxy group; no activity data reported.
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride 2,6-difluorophenyl, pyrazole 530.75 g/mol 530.75 Simplified analog; hydrochloride salt enhances solubility.
N-(2,6-Difluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-2(3H)-yl)-2-[(2S)-trifluoropropan-2-yl]oxy]benzamide Difluorophenyl, fused thiazolo-triazole, trifluoropropoxy 569.4 g/mol EP 3 532 474 B1 Patent compound with trifluoropropyl group; potential neuroprotective activity.

*Calculated based on formula C₁₉H₁₂F₃N₅O₂S.

Key Research Findings and Divergences

  • Cholinesterase Inhibition: Urea and carbamate derivatives of 6-fluoro-1,3-benzothiazole exhibit nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The target compound’s pyrazole-carboxamide linkage may mimic urea’s hydrogen-bonding capacity, suggesting comparable activity.
  • Metabolic Stability: Fluorinated analogs (e.g., 2,6-difluorophenyl derivatives) demonstrate enhanced resistance to cytochrome P450 oxidation compared to non-fluorinated counterparts .
  • Contradictions in Activity: While benzothiazole-pyrazole hybrids generally show enzyme inhibition, substituent positioning critically affects potency. For example, 3-methyl substitution on pyrazole (as in the target compound) may reduce steric hindrance compared to bulkier groups (e.g., dichlorophenoxy in 1005614-38-9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.